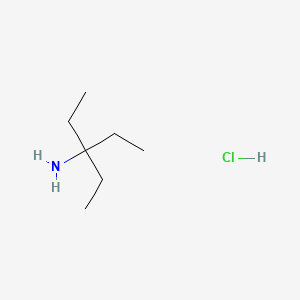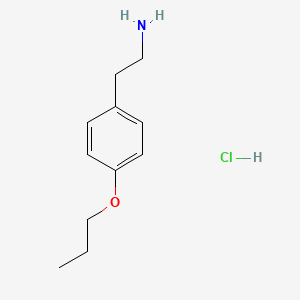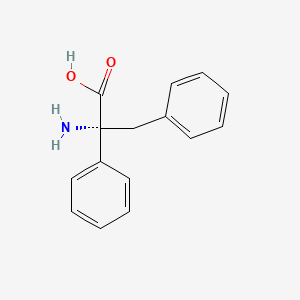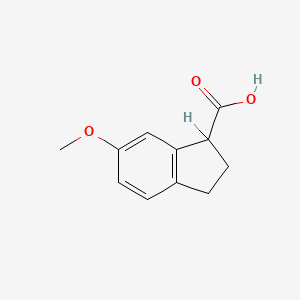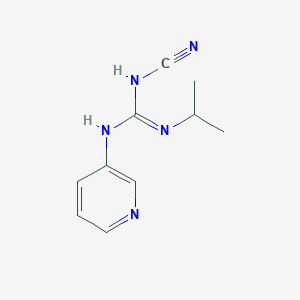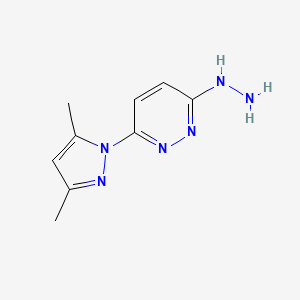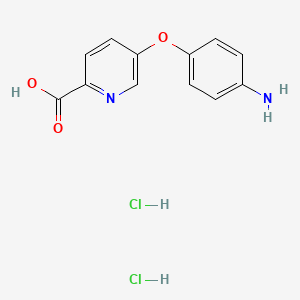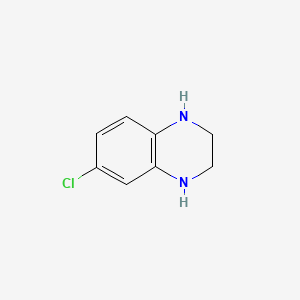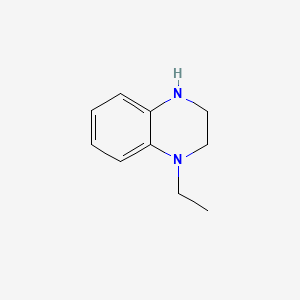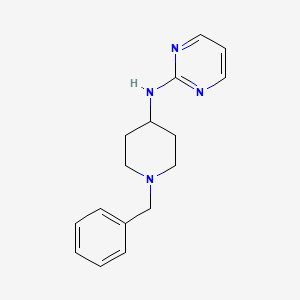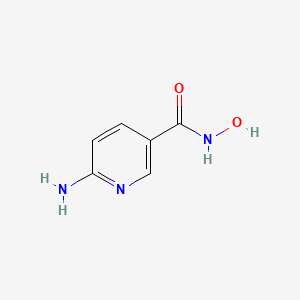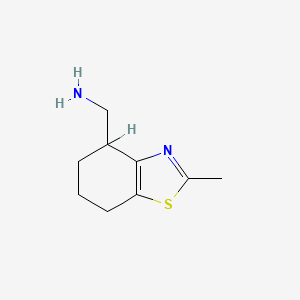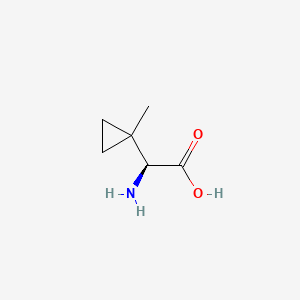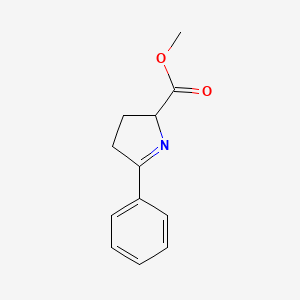
methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring structure containing one nitrogen atom. The compound is a derivative of this basic structure, featuring additional functional groups that modify its chemical behavior and properties.
Synthesis Analysis
The synthesis of related pyrrole derivatives has been explored in various studies. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, facilitated by a FeCl2/Et3N binary catalytic system . Another study reported the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives through a cyclization reaction, yielding products with potential antimicrobial activity . These methods highlight the versatility of pyrrole synthesis and the potential for creating a wide range of substituted derivatives, including the target compound.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex, with various substituents influencing the overall geometry. For example, the crystal structure of a related compound, methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate, revealed dihedral angles between the pyrrole ring and phenyl rings, indicating the non-planar nature of the molecule . Similarly, the stereochemistry of certain pyrrolidine derivatives was characterized by single-crystal X-ray diffraction studies . These findings are crucial for understanding the three-dimensional arrangement of atoms in pyrrole derivatives, which can affect their reactivity and interactions with biological targets.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, depending on their substituents. For instance, methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates were shown to react with hydrazines to yield pyrazole-3-carboxylates . The reactivity of these compounds is influenced by the presence of electron-withdrawing or electron-donating groups, which can stabilize or destabilize reaction intermediates. The study of these reactions is essential for the development of new synthetic routes and the discovery of novel compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are determined by their molecular structure. For example, the acid dissociation constants of some pyrrolidine derivatives were determined, providing insight into their acidity and potential for ionization . The solubility, melting point, and stability of these compounds can also be influenced by the nature of the substituents. Understanding these properties is important for the practical application of pyrrole derivatives in various fields, including pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- Synthesis of Derivatives : Derivatives of methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate have been synthesized as precursors for cyclic azomethine ylids. These compounds react diastereospecifically with maleimides, leading to stable exo cycloadducts (Lakhlifi et al., 1994).
- Crystal Structure Analysis : Ethyl 1-benzyl-2-hydroxy-5-methyl-3-oxo-2-phenacyl-2,3-dihydropyrrole-4-carboxylate, a related compound, has been synthesized, and its structure was confirmed by X-ray analysis (Aliev et al., 1995).
Applications in Organic Chemistry
- Recyclization Reactions : Methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates undergo reactions with hydrazines to yield pyrazole-3-carboxylates, with structures confirmed by NMR experiments (Filimonov et al., 2015).
- Antimicrobial Properties : Novel derivatives of methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate have shown significant antimicrobial activities, indicating their potential as therapeutic agents (Hublikar et al., 2019).
Advanced Synthetic Methods
- Diastereoselective Synthesis : A diastereoselective synthesis method for functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters has been developed, utilizing environmentally benign solvents (Meninno et al., 2021).
Structural and Spectral Investigations
- Spectral Analysis : Detailed experimental and theoretical studies have been conducted on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, including NMR and FT-IR spectroscopy, to understand its structural properties (Viveka et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXNNWHGOJPWKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397145 |
Source


|
| Record name | 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate | |
CAS RN |
111836-35-2 |
Source


|
| Record name | 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride](/img/structure/B1274224.png)
